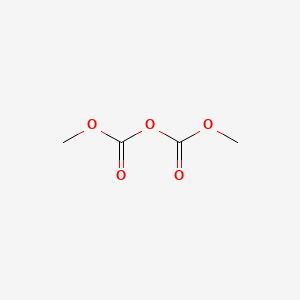
Dimethyl dicarbonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DMDC and related compounds involves catalytic processes and transesterification reactions. For example, glycol dicarbonate can be synthesized from glycol and dimethyl carbonate through transesterification, with basic catalysts like Ca(OH)2 showing high efficiency, achieving yields of 95%-99% (Chen et al., 2019). Similarly, the synthesis of aliphatic polycarbonates through polycondensation of dimethyl carbonate and diols has been explored, with innovative catalysts enabling the production of high molecular weight polycarbonates (Zhu et al., 2011).
Molecular Structure Analysis
DMDC's molecular structure analysis is essential for understanding its reactivity and properties. The compound's effectiveness as a sterilizing agent and in synthesizing polycarbonates stems from its carbonate functionality, which enables various chemical transformations. While specific molecular structure analyses of DMDC are not detailed in the provided references, the underlying chemistry of carbonate compounds like DMDC plays a crucial role in their application in polymer synthesis and food sterilization processes.
Chemical Reactions and Properties
DMDC undergoes various chemical reactions, including transesterification and polycondensation, to synthesize polycarbonates and other derivatives. These reactions are catalyzed by different catalysts, including basic catalysts and novel TiO2/SiO2-based catalysts, to achieve high yields and molecular weights (Zhu et al., 2011). The choice of catalyst and reaction conditions significantly impacts the efficiency and outcomes of these processes.
Physical Properties Analysis
The physical properties of DMDC and its derivatives, such as solubility, boiling point, and reactivity, play a crucial role in their application in food sterilization and polymer synthesis. For instance, the solubility of DMDC in various solvents influences its effectiveness as a sterilizing agent and its processability in polymer synthesis.
Chemical Properties Analysis
DMDC's chemical properties, including its reactivity with alcohols and acids, underpin its utility in synthesizing polycarbonates and as a sterilizing agent. Its ability to react with glycols and diols to form polycarbonates through transesterification and polycondensation reactions illustrates its versatility and usefulness in chemical synthesis (Chen et al., 2019).
Applications De Recherche Scientifique
Food Additive
- Scientific Field: Food Science
- Application Summary: DMDC is authorized for the treatment of various beverages at a level of up to 250 mg/L . Once in solution, DMDC rapidly and fully hydrolyses into carbon dioxide and methanol and/or reacts with different constituents of beverages .
- Methods of Application: DMDC is added to the beverage which then undergoes hydrolysis or reacts with different constituents of the beverage .
- Results or Outcomes: The main identified reaction products are dimethyl carbonate (DMC), methyl ethyl carbonate (MEC) and methyl carbamate (MC) . There is no residue of DMDC remaining in the treated beverages ready for consumption .
Microbial Inhibitor
- Scientific Field: Microbiology
- Application Summary: DMDC is a powerful microbial inhibitor by inactivating cellular enzymes . It is primarily used to prevent yeast spoilage in wine .
- Methods of Application: DMDC is added to the wine before bottling .
- Results or Outcomes: DMDC undergoes complete hydrolysis within a few hours to methanol and carbon dioxide, which are both natural constituents of the product .
Antifungal Agent
- Scientific Field: Mycology
- Application Summary: DMDC has been found to effectively inhibit the growth of G. citri-aurantii in vitro .
- Methods of Application: The mechanism involves the destruction of organelles, such as mitochondria, by DMDC .
- Results or Outcomes: The antifungal mechanism of DMDC has been investigated .
Solvent and Reagent in Energy Storage Devices
- Scientific Field: Energy Storage
- Application Summary: DMDC as a solvent is used in novel applications related to supercapacitors, lithium batteries and other emerging devices for energy storage .
- Methods of Application: As a reagent, DMDC exhibits dual behavior as a methylating and carbamoylating reagent depending on the substrate, reaction conditions, and the catalyst present .
- Results or Outcomes: The specific outcomes depend on the type of energy storage device and the specific application .
Beverage Preservation
- Scientific Field: Food Science
- Application Summary: DMDC is used as a preservative in carbonated and non-carbonated beverages . It is found to be more effective in glass bottles than thin plastic bottles .
- Methods of Application: DMDC is added to the beverage before bottling . It does not affect the color, flavor, odor, and taste of the beverages .
- Results or Outcomes: DMDC can be applied on conventional cold and hot fill lines with minor adjustments .
Synthesis of Herbicides, Fungicides, Pharmaceuticals, Fragrances, Varnishes, Adhesives, and Additives for Bio-fuels
- Scientific Field: Organic Chemistry
- Application Summary: DMDC is used in the synthesis of various products such as herbicides, fungicides, pharmaceuticals, fragrances, varnishes, adhesives, and additives for bio-fuels .
- Methods of Application: DMDC is used as a reagent in the synthesis process .
- Results or Outcomes: The specific outcomes depend on the type of product being synthesized .
In Vitro Efficacy Experiments
- Scientific Field: Microbiology
- Application Summary: DMDC has antimicrobial effects and it could control green and blue mold on citrus .
- Methods of Application: The study is divided into four sections: in vitro efficacy experiments, morphological responses of the fungus, an in vivo experiment, and physiological responses of fruits after treatment .
- Results or Outcomes: It is known that DMDC has antimicrobial effects .
Synthesis of Dimethyl Carbonate (DMC)
- Scientific Field: Organic Chemistry
- Application Summary: DMDC is used in the synthesis of Dimethyl Carbonate (DMC), a compound that has become particularly appealing for chemical companies .
- Methods of Application: DMC was initially produced by reaction of phosgene with methanol – acting as a nucleophile – under basic conditions .
- Results or Outcomes: The specific outcomes depend on the type of product being synthesized .
Safety And Hazards
Orientations Futures
The global market for Dimethyl dicarbonate is expected to grow due to the increasing demand for polycarbonate in various industries . Dimethyl dicarbonate has been recommended as an alternative fuel or oxygenated additive fuel for diesel/gasoline fuel by many researchers . The use of dimethyl dicarbonate as a fuel additive is expected to be a potential market in the coming years .
Propriétés
IUPAC Name |
methoxycarbonyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHIJNHHMENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Record name | DIMETHYL DICARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052108 | |
| Record name | Dimethyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, decomposes in aqueous solution. It is corrosive to skin and eyes and toxic by inhalation and ingestion, Liquid | |
| Record name | DIMETHYL DICARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 44-47 °C at 5 mm Hg, 45.00 to 46.00 °C. @ 5.00 mm Hg | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water with decomposition; miscible with toluene, dec. | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.25 mg/L at 25 °C | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dimethyldicarbonate (DMDC), like diethyldicarbonate, has a broad antimicrobial activity when added to drinks. The inactivation of microorganisms proved to be strongly related to the inactivation of enzymes by protein modification, mainly through reaction with nucleophilic groups (imidazoles, amines, thiols). | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dimethyl dicarbonate | |
Color/Form |
Clear, colorless liquid, Colorless liquid | |
CAS RN |
4525-33-1 | |
| Record name | Dimethyl dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl pyrocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbonic acid, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl dicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL DICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AY9229ZMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15 - 17 °C | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)
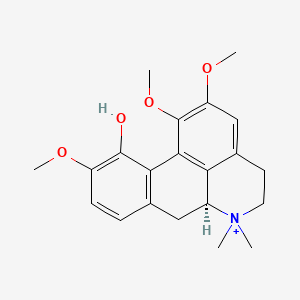
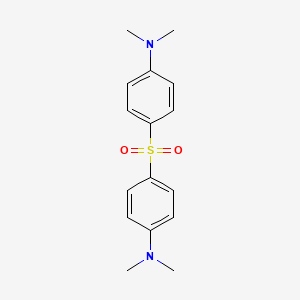
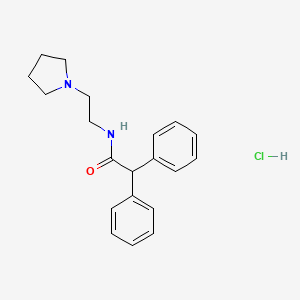
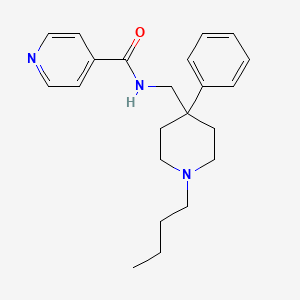
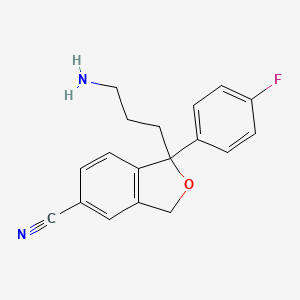
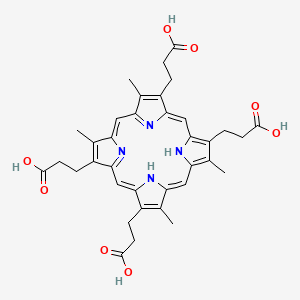
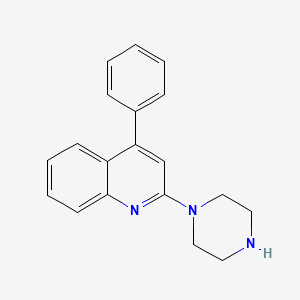

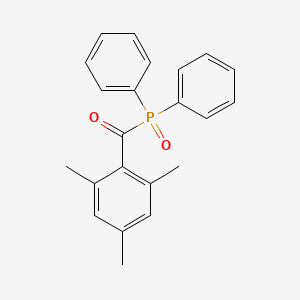
![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)
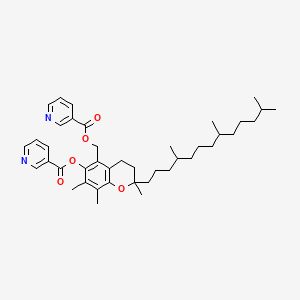
![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)
![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)